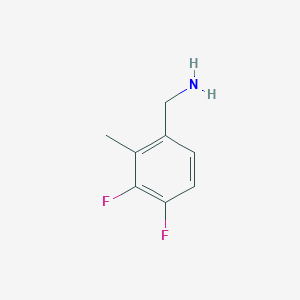

3,4-Difluoro-2-methylbenzylamine

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemistry

The introduction of fluorine into organic molecules has a profound impact on their chemical and physical properties. pearson.com Fluorine's high electronegativity, the strength of the carbon-fluorine bond, and its relatively small size dramatically alter a molecule's stability, lipophilicity, and metabolic profile. pearson.comresearchgate.net These changes are highly sought after in various fields. In pharmaceuticals, fluorination can enhance a drug's bioavailability, improve its binding to target proteins, and increase its resistance to metabolic degradation, leading to more potent and effective medicines. researchgate.net Well-known examples include the anticancer agent 5-fluorouracil (B62378) and the antibiotic ciprofloxacin.

Beyond medicine, fluorinated compounds are integral to materials science. They are used to create advanced polymers like polytetrafluoroethylene (PTFE), known for high thermal stability and chemical resistance. nih.gov In agrochemicals, fluorinated pesticides and herbicides show enhanced efficacy and target specificity. The unique electronic properties imparted by fluorine also make these compounds valuable in the development of liquid crystals, dyes, and other functional materials. rsc.org

Importance of Benzylamine (B48309) Derivatives as Core Structures in Synthetic Chemistry

Benzylamine and its derivatives are fundamental building blocks in organic synthesis. pearson.com The benzylamine scaffold, consisting of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) linked to an amine, is a versatile precursor for a wide range of more complex molecules. ambeed.com In the pharmaceutical industry, this structure is found in various active pharmaceutical ingredients (APIs), including certain antihypertensives, antifungals, and antidepressants. pearson.com

The reactivity of the amine group allows for a variety of chemical transformations, such as alkylation, acylation, and the formation of imines and Schiff bases. pearson.comambeed.com These reactions are essential for constructing heterocyclic compounds, which are prevalent in medicinal chemistry. pearson.com Furthermore, benzylamines serve as key intermediates in the synthesis of dyes, pigments, and polymers, where they can act as curing agents for resins or precursors to specific colorants. pearson.com Their ability to be used as a "masked" form of ammonia (B1221849), where the benzyl group can be removed after certain chemical steps, adds to their synthetic utility. ambeed.com

Overview of Research Trajectories for 3,4-Difluoro-2-methylbenzylamine

While specific, published research on this compound is not extensive, its structural features allow for a clear projection of its potential research trajectories. As a substituted benzylamine, it combines the advantageous properties of a fluorinated aromatic system with the synthetic versatility of the benzylamine core.

A primary research avenue is its application as a specialized building block in medicinal chemistry and agrochemical synthesis. The specific substitution pattern—two fluorine atoms and a methyl group on the benzene ring—offers a unique electronic and steric profile. This distinct arrangement can be exploited to fine-tune the binding of a potential drug candidate to its biological target, potentially leading to higher selectivity and efficacy compared to less substituted analogues. The presence of multiple fluorine atoms is expected to enhance metabolic stability and lipophilicity, key parameters in drug design.

The synthesis of this compound itself represents a key research area. A probable synthetic route would involve the reductive amination of its corresponding aldehyde, 3,4-Difluoro-2-methylbenzaldehyde. pearson.com This common and robust reaction involves treating the aldehyde with an ammonia source to form an imine, which is then reduced to the target benzylamine using a suitable reducing agent like sodium borohydride (B1222165) or catalytic hydrogenation. researchgate.netrsc.org The development of efficient and scalable methods for producing the precursor aldehyde is also a critical step. nih.gov

Future research will likely focus on incorporating this amine into larger, more complex molecules and evaluating their biological activity. Its use as a fragment in drug discovery screening libraries or as a key intermediate for a targeted therapeutic agent are highly probable applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | Not available | |

| Molecular Formula | C₈H₉F₂N | |

| Molar Mass | 157.16 g/mol | |

| Appearance | Predicted: Liquid | |

| Boiling Point | Predicted value, not experimentally confirmed | |

| pKa | Predicted value, not experimentally confirmed |

Table 2: Potential Research Applications and Synthesis Routes

| Area | Description | Key Intermediates/Reactions |

| Medicinal Chemistry | Use as a scaffold or building block for novel therapeutic agents, leveraging the unique substitution pattern for enhanced target binding and improved pharmacokinetic properties. | 3,4-Difluoro-2-methylbenzaldehyde |

| Agrochemicals | Development of new pesticides or herbicides where the difluoro-methyl-benzyl motif could confer higher potency and stability. | 3,4-Difluoro-2-methylbenzaldehyde |

| Synthetic Methodology | Optimization of the synthesis of this compound and its derivatives. | Reductive Amination, Catalytic Hydrogenation |

| Materials Science | Exploration as a monomer or modifying agent for creating specialty polymers with tailored thermal and chemical properties. | Polymerization reactions |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,4-difluoro-2-methylphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-5-6(4-11)2-3-7(9)8(5)10/h2-3H,4,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTDLXAGVLOKQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70478297 | |

| Record name | 3,4-DIFLUORO-2-METHYLBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847502-85-6 | |

| Record name | 3,4-DIFLUORO-2-METHYLBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 3,4 Difluoro 2 Methylbenzylamine

Reactions of the Primary Amine Functionality

The primary amine group in 3,4-difluoro-2-methylbenzylamine is a key site for a variety of chemical reactions, including the formation of amides and imines, and acting as a nucleophile in displacement reactions.

Amidation: Primary amines, such as this compound, readily undergo amidation reactions with carboxylic acids and their derivatives (e.g., acid chlorides, anhydrides) to form amides. These reactions are fundamental in organic synthesis for creating stable amide bonds. The development of efficient coupling agents, such as triazine-based quaternary ammonium (B1175870) salts, has facilitated these transformations under mild conditions. units.it

Imine Formation: The reaction of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. operachem.commasterorganicchemistry.com This condensation reaction is typically reversible and often requires acid or base catalysis and the removal of water to drive the equilibrium towards the imine product. operachem.comyoutube.comlibretexts.org Common methods for water removal include the use of a Dean-Stark apparatus or hygroscopic agents like sodium sulfate (B86663) or molecular sieves. operachem.com The reaction proceeds through the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org A variety of catalysts, including p-toluenesulfonic acid, hydrochloric acid, and even bases like potassium carbonate, can be employed to facilitate this transformation. operachem.com

Table 1: Examples of Imine Formation Conditions

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Aldehyde/Ketone + Primary Amine | Acid catalysis (e.g., p-toluenesulfonic acid), water removal | Imine | operachem.com |

| Aldehyde/Ketone + Primary Amine | Base catalysis (e.g., K₂CO₃) | Imine | operachem.com |

| Aldehyde + Amine | Pyrrolidine (organocatalyst) | Aldimine | organic-chemistry.org |

| Aldehyde + Aqueous Ammonia (B1221849) + Alkyl Bromide | Mild, three-component reaction | Imine | organic-chemistry.org |

Nucleophilic Displacement Reactions

The primary amine group of this compound can act as a nucleophile, participating in substitution reactions. For instance, it can react with alkyl halides in the presence of a base to form N-alkylated products. This N-benzylation is a common method for introducing a benzyl (B1604629) protecting group onto an amine. fishersci.co.uk

In multi-step syntheses, the amine group of this compound may be protected to prevent unwanted side reactions. The subsequent removal of these protecting groups is a critical step. Various protecting groups are employed, and their cleavage depends on the specific group and the reaction conditions.

For example, N-benzyl (Bn) groups are commonly removed by catalytic hydrogenolysis using palladium on carbon (Pd/C) and hydrogen gas. fishersci.co.uk Other protecting groups, such as the tert-butyloxycarbonyl (N-Boc) group, can be cleaved under mild acidic conditions, for instance, using oxalyl chloride in methanol. researchgate.net The choice of deprotection method is crucial to ensure the integrity of the rest of the molecule. Studies have been conducted to compare the cleavage rates of different N-protecting groups under various conditions to optimize selectivity. nih.gov For instance, trifluoroacetic acid (TFA) in dichloromethane (B109758) is an effective reagent for the deprotection of N-protected sulfamates. researchgate.net

Table 2: Common Amine Protecting Groups and Deprotection Conditions

| Protecting Group | Deprotection Reagent/Condition | Reference |

| Benzyl (Bn) | H₂, Pd/C | fishersci.co.uk |

| tert-Butyloxycarbonyl (Boc) | Oxalyl chloride, Methanol | researchgate.net |

| 4-Methoxybenzyl, 2,4-Dimethoxybenzyl | Trifluoroacetic acid (TFA), Dichloromethane | researchgate.net |

| Acetyl (Ac), Benzoyl (Bz), Isobutyryl (iBu) | Ethanolic ammonia (selective for fast-deprotecting groups) | nih.gov |

| Phenoxyacetyl (PAC), tert-Butylphenoxyacetyl (tBPAC) | Aqueous methylamine (B109427) or ethanolic ammonia | nih.gov |

Transformations Involving the Benzylic Carbon and Methyl Group

The benzylic position of this compound is particularly reactive due to the stabilizing effect of the adjacent benzene (B151609) ring on reaction intermediates such as radicals, carbocations, and carbanions. libretexts.org

While specific studies on the radical amino- and hydroxy-trifluoromethoxylation of this compound are not detailed in the provided context, the general reactivity of benzylic positions suggests that such transformations could be possible. These reactions would involve the introduction of -ONHCF₃ and -OCF₃ groups, respectively, at the benzylic carbon or the methyl group.

The benzylic carbon of this compound is susceptible to a range of reactions. youtube.com

Halogenation: Selective bromination at the benzylic position can be achieved using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. libretexts.org This reaction proceeds via a stable benzylic radical intermediate. libretexts.orgyoutube.com The resulting benzyl bromide can then undergo nucleophilic substitution reactions (SN1 or SN2), opening pathways for the introduction of various functional groups. youtube.comyoutube.comkhanacademy.org

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) with heat and acid, can oxidize the benzylic carbon of alkylbenzenes to a carboxylic acid. libretexts.orgyoutube.comyoutube.com This reaction typically cleaves any other carbons in the side chain.

Dehydration: If the benzylic position bears a hydroxyl group, dehydration can occur under acidic conditions to form a double bond conjugated with the benzene ring. youtube.com

Table 3: Reactions at the Benzylic Position

| Reaction | Reagent(s) | Product | Reference |

| Free Radical Bromination | N-Bromosuccinimide (NBS), light/peroxide | Benzylic Bromide | libretexts.orgyoutube.com |

| Oxidation | KMnO₄ or Na₂Cr₂O₇, H₂SO₄, heat | Benzoic Acid Derivative | youtube.comyoutube.com |

| Nucleophilic Substitution | Nucleophile (on benzylic halide) | Substituted Benzyl Derivative | youtube.comkhanacademy.org |

| Dehydration | H⁺, heat (on benzylic alcohol) | Styrene Derivative | youtube.com |

Reactions Involving Analogous Fluorinated Benzylamines as Reagents

The reactivity of fluorinated benzylamines allows them to be precursors or reagents in significant synthetic transformations. Their utility is often seen in reactions where the amine functionality is key.

Deoxyfluorination is a critical process in medicinal chemistry for replacing hydroxyl groups with fluorine, which can enhance the physicochemical properties of molecules. researchgate.net While fluorinated benzylamines themselves are not the direct reagents for this transformation, the broader class of amine-containing and sulfur-based reagents highlights the principles of such reactions. The conversion of an alcohol to an alkyl fluoride (B91410) is a cornerstone of organofluorine chemistry. nih.govcolab.ws

Various modern reagents have been developed for the deoxyfluorination of primary and secondary alcohols, improving upon older reagents like DAST and Deoxo-Fluor, which had limitations regarding stability and handling. cas.cn Reagents such as SulfoxFluor, PyFluor, and PhenoFluor have shown high efficiency and functional group tolerance. nih.govcas.cn For instance, SulfoxFluor, an N-tosyl-4-chlorobenzenesulfonimidoyl fluoride, is a crystalline solid that is stable and can be handled without special precautions. nih.gov It has demonstrated high yields in the deoxyfluorination of a wide range of alcohols, including those with steric hindrance. nih.gov

The general mechanism for many of these reactions involves the in-situ activation of the alcohol's hydroxyl group, turning it into a good leaving group, which is then displaced by a fluoride ion in an SN2-type reaction. princeton.edu

The direct fluorination of the carbonyl groups in diketones to form gem-difluorides or tetrafluorinated derivatives has been accomplished using reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor). researchgate.net

Table 1: Selected Modern Deoxyfluorination Reagents

| Reagent Name | Abbreviation/Trade Name | Typical Substrates | Key Advantages |

|---|---|---|---|

| N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride | SulfoxFluor | Primary and secondary alcohols | Crystalline, stable, high reaction rate, good fluorine economy. nih.gov |

| 2-Pyridinesulfonyl fluoride | PyFluor | Primary and secondary alcohols | Good balance of reactivity and stability. nih.govcas.cn |

| Perfluorobutanesulfonyl fluoride | PBSF | Primary and secondary alcohols | Effective but has poor fluorine atom economy. nih.govcas.cn |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor | Alcohols, Aldehydes, Ketones | Commercially available alternative to DAST. princeton.eduresearchgate.net |

| Diethylaminosulfur trifluoride | DAST | Alcohols, Aldehydes, Ketones | Classical reagent, though with handling and stability issues. cas.cnprinceton.edu |

Fluorinated heterocyclic compounds are of immense interest in pharmaceutical and agrochemical research. wiley.come-bookshelf.de The synthesis of these structures can sometimes involve reagents derived from fluorinated amines. Fluoroalkyl amino reagents (FARs), for example, have proven to be powerful tools for introducing fluorinated groups onto heterocyclic systems. nih.gov

One approach involves the reaction of a FAR, such as the Ishikawa reagent, with a hydroxyl group. For instance, the reaction with γ-hydroxy-α,β-unsaturated sulfones can lead to the stereospecific formation of α-fluoro-α-trifluoromethyl-γ-lactones through an iminium intermediate that undergoes tautomerization and intramolecular cyclization. nih.gov

Furthermore, FARs can react with substrates like β-ketoesters, which possess multiple electrophilic sites, to generate fluorinated heterocycles. For example, α-fluoro-β-ketoesters, formed from the Ishikawa reagent, can react with dinucleophiles like hydrazine (B178648) or phenols to produce fluorinated pyrazoles and coumarins, respectively. nih.gov The presence of a β-amino acid motif within a heterocyclic core is a significant structural feature in many pharmacologically active compounds. nih.gov

Table 2: Synthesis of Fluorinated Heterocycles Using Fluoroalkyl Amino Reagents (FARs)

| FAR/Reagent | Substrate | Resulting Heterocycle/Product | Reference |

|---|---|---|---|

| Ishikawa Reagent | γ-Hydroxy-α,β-unsaturated sulfones | α-Fluoro-α-trifluoromethyl-γ-lactones | nih.gov |

| Ishikawa Reagent | Forms α-fluoro-β-ketoesters in situ | Fluorinated Pyrazoles (with hydrazine) | nih.gov |

| Ishikawa Reagent | Forms α-fluoro-β-ketoesters in situ | Fluorinated Coumarins (with phenols) | nih.gov |

| Activated FARs (with BF₃·OEt₂) | Fluorinated azines | β-(Diphenylmethylenehydrazinyl)-bis(fluoroalkyl)-enones | nih.gov |

Diazotization-Enabled Transformations

The diazotization of primary amines is a fundamental transformation in organic synthesis. For aromatic primary amines, this reaction, typically carried out with nitrous acid at low temperatures, yields relatively stable diazonium salts. byjus.comlibretexts.org These salts are versatile intermediates that can undergo a variety of subsequent reactions where the diazonium group (-N₂⁺) acts as an excellent leaving group. nih.gov

For benzylamines, including fluorinated analogues, the resulting benzyl diazonium salt is generally unstable. byjus.com However, this instability can be harnessed for synthetic purposes. For example, the diazotization of benzylamines in the presence of arylboronic acids can lead to a deaminative cross-coupling reaction, forming diarylmethanes without the need for a metal catalyst. rsc.org This transformation proceeds under mild conditions and tolerates a range of functional groups. rsc.org Research has shown that even sterically hindered benzylamines, such as 2-methylbenzylamine (B130908), and electron-deficient ones, like those with trifluoromethyl groups, can participate effectively in these types of reactions. nih.govrsc.org

The diazotization process can also be used for Friedel-Crafts-type alkylations, where the in-situ generated carbocation from the unstable diazonium salt reacts with an aromatic substrate. nih.gov This method has been successful for both electron-rich and electron-deficient benzylamines. nih.gov

Table 3: Diazotization-Enabled Transformations of Benzylamines

| Benzylamine (B48309) Substrate | Reagents | Transformation | Product Type | Reference |

|---|---|---|---|---|

| General Benzylamines | Isoamyl nitrite, Arylboronic Acid | Deaminative C-C Coupling | Diarylmethanes | rsc.org |

| 2-Methylbenzylamine | Isoamyl nitrite, Phenylboronic Acid | Deaminative C-C Coupling | 2-Methyldiphenylmethane | rsc.org |

| Electron-deficient Benzylamines (e.g., 4-CF₃-benzylamine) | C₅H₁₁ONO, MsOH, Hantzsch ester, p-xylene | Friedel-Crafts Alkylation | Substituted Diphenylmethanes | nih.gov |

| Aniline (Aromatic Amine) | NaNO₂, HCl (0-5°C) | Diazotization | Benzene Diazonium Chloride (Stable Salt) | byjus.com |

Derivatization Strategies and Functional Group Transformations of 3,4 Difluoro 2 Methylbenzylamine

Amine Derivatization for Analytical and Synthetic Purposes

The primary amine group of 3,4-Difluoro-2-methylbenzylamine is a prime site for derivatization. Such modifications are frequently employed to enhance detectability in analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), or to build more complex molecular architectures for synthetic purposes.

For analytical applications, derivatization aims to attach a chromophore or fluorophore to the molecule, improving its response to UV or fluorescence detectors. thermofisher.com This is particularly useful for quantifying the amine at low concentrations. thermofisher.com Common reagents for primary amines include:

Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride): Reacts with the primary amine to form a highly fluorescent sulfonamide derivative, enabling sensitive detection. It is noted for its stability, making it a preferred choice for di- and polyamines. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts rapidly with primary amines under mild conditions to yield stable, fluorescently active carbamate (B1207046) derivatives. thermofisher.com

o-Phthalaldehyde (OPA): In the presence of a thiol (like 3-mercaptopropionic acid), OPA reacts with primary amines to form fluorescent isoindole derivatives. thermofisher.com While the reaction is quick, the stability of OPA derivatives can sometimes be a concern compared to those from dansyl chloride. nih.gov

Benzoyl Chloride: This reagent can be used to form benzamide (B126) derivatives. While the reaction is fast, it may require careful pH control to ensure completion and hydrolysis of the excess reagent. nih.gov

These derivatization reactions improve chromatographic behavior and significantly lower the limits of detection for the amine. thermofisher.comnih.gov

Table of Common Amine Derivatizing Agents

| Derivatizing Agent | Abbreviation | Functional Group Formed | Purpose |

|---|---|---|---|

| 5-Dimethylaminonaphthalene-1-sulfonyl chloride | Dansyl-Cl | Sulfonamide | Fluorescence Detection (HPLC) |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Carbamate | Fluorescence Detection (HPLC) |

| o-Phthalaldehyde | OPA | Isoindole | Fluorescence Detection (HPLC) |

| Benzoyl Chloride | Bz-Cl | Amide | UV Detection (HPLC) |

This table is generated based on information from multiple sources. thermofisher.comnih.govresearchgate.net

Protecting Group Chemistry Applied to the Amine Moiety

In multi-step organic synthesis, it is often necessary to temporarily block the reactivity of the amine group to prevent it from interfering with reactions at other sites on the molecule. This is achieved using "protecting groups" that are later removed under specific conditions. For primary amines, carbamates are the most widely used class of protecting groups due to their ease of installation, stability across a range of reaction conditions, and selective removal. masterorganicchemistry.com

Key protecting groups applicable to the amine of this compound include:

tert-Butoxycarbonyl (Boc): This group is installed using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). The resulting N-Boc protected amine is stable to most nucleophilic and basic conditions. It is readily removed with strong acids, such as trifluoroacetic acid (TFA). masterorganicchemistry.com

Carboxybenzyl (Cbz or Z): Introduced by Max Bergmann and Leonidas Zervas, the Cbz group is attached using benzyl (B1604629) chloroformate. masterorganicchemistry.com It is stable to acidic and some basic conditions but is classically removed by catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst), which cleaves the benzyl group. masterorganicchemistry.comvanderbilt.edu

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is known for its lability under basic conditions. It is typically removed using a secondary amine base, such as piperidine. masterorganicchemistry.comagroipm.cn This orthogonality to acid-labile (Boc) and hydrogenation-labile (Cbz) groups makes it highly valuable in complex syntheses where multiple protecting groups are needed.

Table of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Reagent for Installation | Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA, HCl) |

| Carboxybenzyl | Cbz, Z | Benzyl Chloroformate | Catalytic Hydrogenation (H₂/Pd-C) |

This table is generated based on information from multiple sources. masterorganicchemistry.comvanderbilt.edu

Functionalization of the Fluorinated Aromatic Ring

Further modification of the this compound molecule can be achieved by targeting the C-H bonds on the aromatic ring. The success and regioselectivity of such reactions are governed by the electronic and steric effects of the existing substituents: two fluorine atoms, a methyl group, and a benzylamine (B48309) moiety.

Modern synthetic methods offer alternative pathways. Palladium-catalyzed C-H functionalization reactions, for instance, provide a powerful tool for forming new C-C or C-heteroatom bonds. nih.gov However, the success of these methods can be highly dependent on the electronic nature of the substrate. Aromatic rings bearing electron-withdrawing groups can be less nucleophilic and thus less reactive in some catalytic cycles. nih.gov Conversely, directed metalation-functionalization, where a substituent directs a strong base to deprotonate an adjacent C-H bond, could be a viable strategy, potentially directed by the benzylamine or methyl groups after appropriate modification. Achieving selective functionalization of the benzene (B151609) ring in substituted aromatics remains a significant synthetic challenge that often requires carefully tailored reaction conditions. nih.gov

Applications in Advanced Organic Synthesis

3,4-Difluoro-2-methylbenzylamine as a Building Block for Bioactive Molecules

This compound serves as a crucial starting material or intermediate in the synthesis of a variety of bioactive molecules. Its unique substitution pattern, featuring a difluorinated phenyl ring and a methyl group ortho to the aminomethyl functionality, provides a scaffold that can be elaborated into complex structures with potential therapeutic applications. The presence of fluorine atoms can significantly influence the physicochemical properties of the final compounds, such as metabolic stability, lipophilicity, and binding affinity to biological targets.

Synthesis of Drug Analogues (e.g., Carpropamid Analogues)

The structural motif of this compound is found in analogues of known drugs and agrochemicals. For instance, it is a key component in the synthesis of analogues of Carpropamid. Carpropamid is a fungicide used to control rice blast disease. nih.gov The synthesis of analogues often involves the coupling of the amine functionality of this compound with various carboxylic acids or their derivatives. These modifications aim to explore the structure-activity relationships and potentially discover compounds with improved efficacy, altered target specificity, or better pharmacokinetic profiles. The synthesis of such analogues is a common strategy in medicinal and agricultural chemistry to optimize lead compounds. psu.eduresearchgate.netnih.gov

Precursor to Complex Heterocyclic Systems

The reactivity of the amino group and the potential for functionalization of the aromatic ring make this compound a valuable precursor for the construction of diverse heterocyclic systems.

Synthesis of Isoquinolines

The synthesis of isoquinoline (B145761) derivatives can be achieved through various methods, some of which can potentially utilize benzylamine (B48309) derivatives. While a direct synthesis of isoquinolines starting from this compound is not explicitly detailed in the provided results, general methods for isoquinoline synthesis often involve the reaction of a benzylamine with a two-carbon unit, followed by cyclization and aromatization. For example, a patent describes the preparation of isoquinoline compounds by reacting a substituted benzylamine with other reagents, followed by cyclization. google.com Another approach involves a base-promoted tandem reaction of 2-methyl-arylaldehydes and nitriles to construct the isoquinoline core. nih.gov This suggests that this compound could be a viable starting material for the synthesis of novel, fluorinated isoquinolines, which are of interest in medicinal chemistry due to their presence in numerous natural products and pharmacologically active compounds.

Formation of Oxazoline (B21484), Thiazoline (B8809763), and Imidazoline (B1206853) Derivatives

The amino group of this compound can participate in cyclization reactions to form various five-membered heterocyclic rings.

Oxazolines: The synthesis of oxazolines can be achieved through the reaction of amines with appropriate precursors. For example, a facile method for synthesizing oxazolines involves the reaction of α,α-difluoroalkylamines with β-amino alcohols. organic-chemistry.org While this specific method uses a different type of fluorinated amine, it highlights a general strategy for oxazoline formation that could potentially be adapted. Another approach involves the dehydrative cyclization of intermediate amides, formed from a carboxylic acid and an amino alcohol, using a reagent like thionyl chloride. nih.gov

Thiazolines: Thiazoline derivatives are important in numerous natural products and as ligands for metal catalysis. researchgate.netnih.gov Their synthesis can be achieved through various routes, including the condensation of amines with appropriate sulfur-containing reagents. One common method is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of a thiourea (B124793) or thioamide with an α-haloketone. bepls.com Benzylamine has been used as a primary amine in one-pot, four-step procedures to synthesize thiazol-2(3H)-imine derivatives. researchgate.net This suggests that this compound could be employed in similar reactions to generate novel fluorinated thiazoline derivatives.

Imidazolines: Imidazoline derivatives can be synthesized from amines and various reagents. For example, a German patent describes the preparation of an imidazoline derivative from (2-Methyl-benzothienyl-3)-acetic acid and ethylenediamine. google.com Another method involves the reaction of α,α-difluoroalkylamines with β-diamines. organic-chemistry.orgorganic-chemistry.org These examples illustrate the general principle of forming the imidazoline ring through the reaction of an amine with a suitable two-carbon electrophile containing two nitrogen atoms or a precursor that can be converted to such a species.

Role as a Ligand or Ligand Precursor in Transition Metal Catalysis

While there is no direct evidence in the provided search results of this compound itself being used as a ligand in transition metal catalysis, its structural features suggest its potential as a precursor for ligand synthesis. The amine functionality can be readily modified to incorporate coordinating groups like phosphines or other heteroatoms. For instance, the synthesis of novel phosphine (B1218219) ligands often starts from amines which are then functionalized. tum.de The presence of the fluorine atoms on the phenyl ring can also influence the electronic properties of the resulting ligand, which in turn can affect the catalytic activity and selectivity of the metal complex.

Applications in Polymer Science

The use of this compound in polymer science is not well-documented in the provided search results. However, amines are a common class of monomers and chain-transfer agents in polymer synthesis. The difluoro-substituted aromatic ring could impart unique properties to polymers, such as thermal stability, flame retardancy, and specific optical or electronic characteristics. For example, a patent mentions the synthesis of 2,4-difluorobenzylamine (B110887) as a key intermediate for the anti-AIDS drug dolutegravir, but does not discuss its use in polymers. google.com Further research would be needed to explore the potential applications of this compound in the field of polymer science.

Analytical Methodologies in Research on 3,4 Difluoro 2 Methylbenzylamine

Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental information about the molecular framework and functional groups present in 3,4-Difluoro-2-methylbenzylamine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework, the presence and environment of fluorine atoms, and potentially the nitrogen atom of the amine group. While specific spectral data for this compound is not widely published, expected chemical shifts and coupling constants can be inferred from data for analogous compounds such as 2-methylbenzylamine (B130908) chemicalbook.com, 4-methylbenzylamine, and various fluorinated benzylamine (B48309) derivatives sigmaaldrich.comnih.govchemscene.com.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, the methyl (CH₃) protons, and the amine (NH₂) protons. The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine couplings. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The positions of the signals are affected by the electronegativity of the attached fluorine atoms, leading to characteristic shifts and C-F coupling constants.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial tool for characterization. It provides direct information about the chemical environment of the two fluorine atoms on the aromatic ring. The spectrum is expected to show two distinct signals, each likely split into a doublet by the other fluorine atom, with additional smaller couplings to nearby protons.

¹⁵N NMR: While less common, ¹⁵N NMR can provide information about the electronic environment of the nitrogen atom in the benzylamine moiety. The chemical shift would be indicative of the amine's substitution and hybridization.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity and Coupling Constants (J, Hz) |

|---|---|---|

| ¹H | ~7.0-7.3 (aromatic H), ~3.8 (CH₂), ~2.3 (CH₃), ~1.6 (NH₂) | Aromatic H: m; CH₂: s or d (if coupled to NH); CH₃: s; NH₂: br s |

| ¹³C | ~150-160 (C-F), ~115-135 (aromatic C), ~40 (CH₂), ~15 (CH₃) | C-F carbons will show large ¹JCF couplings. |

| ¹⁹F | -110 to -140 | Two doublets, with F-F and F-H couplings. |

| ¹⁵N | -330 to -360 | Potentially coupled to CH₂ and NH₂ protons. |

Note: The data in this table are estimated based on analogous compounds due to the limited availability of published spectra for this compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic ring and alkyl groups, C=C bonds of the aromatic ring, and the C-F bonds. Data from related compounds like (R)-R-methylbenzylamine suggests the regions where these peaks would appear .

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H | 3300-3500 | Stretching (symmetric and asymmetric) |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (alkyl) | 2850-3000 | Stretching |

| N-H | 1590-1650 | Bending (scissoring) |

| C=C (aromatic) | 1450-1600 | Stretching |

| C-F | 1000-1400 | Stretching |

Note: The data in this table are estimated based on characteristic functional group absorption ranges and data from analogous compounds.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The aromatic ring in this compound is the primary chromophore. The substitution pattern on the benzene (B151609) ring, including the two fluorine atoms and the methyl and aminomethyl groups, will influence the wavelength of maximum absorption (λmax). The spectrum is expected to show absorption bands characteristic of a substituted benzene ring, typically in the range of 250-280 nm.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. The molecular formula of this compound is C₈H₉F₂N, with a molar mass of 157.16 g/mol .

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC-MS analysis, the compound would first be separated from any impurities on a GC column, and then the eluted compound would be ionized and fragmented in the mass spectrometer. The resulting mass spectrum would show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is a fingerprint of the molecule and can be used for its identification. Studies on related regioisomers of phenethylamines have demonstrated the utility of GC-MS in differentiating similar structures chemicalbook.comnih.gov.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS would be able to confirm the elemental composition of C₈H₉F₂N by providing a mass measurement with a very low margin of error. This technique is a cornerstone in modern chemical analysis for the unambiguous identification of new or synthesized compounds.

| Technique | Expected Key Findings |

|---|---|

| GC-MS | - Retention time characteristic of the compound.

|

| HRMS | - Highly accurate mass of the molecular ion, confirming the elemental composition of C₈H₉F₂N (Calculated exact mass: 157.0703). |

Note: The fragmentation patterns are predicted based on general principles of mass spectrometry and analysis of similar compounds.

Chromatographic Separation and Purification Methods

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, identification, and purification of this compound. Given the compound's aromatic and amine functionalities, reversed-phase HPLC is the most common mode of separation.

A typical HPLC method would employ a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. The retention of this compound is influenced by the polarity of the molecule, which is affected by the fluorine and methyl substituents on the benzene ring. nih.gov

For quantitative analysis, a UV detector is typically used, with the detection wavelength set to one of the absorption maxima of the compound, which for benzylamine derivatives is generally around 210 nm and 256 nm. sielc.com The method's performance, including linearity, accuracy, and precision, would be validated to ensure reliable quantification.

Table 2: Representative HPLC Method Parameters for the Analysis of Substituted Benzylamines

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Note: This table represents a general method and would require optimization for the specific separation of this compound and its isomers.

X-ray Diffraction Analysis

X-ray diffraction is a definitive technique for determining the solid-state structure of crystalline materials, providing precise information about bond lengths, bond angles, and intermolecular interactions. For this compound, which is typically handled as a crystalline salt (e.g., hydrochloride or hydrobromide), single-crystal X-ray diffraction can elucidate its three-dimensional structure.

While the crystal structure of this compound itself is not publicly available, data from analogous compounds such as 4-methylbenzylammonium chloride hemihydrate and chiral methylbenzylammonium bismuth iodide provide a strong basis for predicting its structural characteristics. ias.ac.inacs.org It is expected that the ammonium salt of this compound would crystallize in a common space group, such as monoclinic P2₁/c or orthorhombic P2₁2₁2₁.

Table 3: Representative Crystallographic Data for a Substituted Benzylammonium Salt (4-methylbenzylammonium chloride hemihydrate)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 30.5325 |

| b (Å) | 4.8966 |

| c (Å) | 11.8973 |

| β (˚) | 99.067 |

| Volume (ų) | 1756.49 |

| Z | 8 |

| Hydrogen Bonding | N-H···Cl |

Source: Adapted from Aarathi et al. (2019). ias.ac.in This data is for a structurally related compound and serves as an example of what could be expected for a salt of this compound.

Future Research Directions and Outlook for 3,4 Difluoro 2 Methylbenzylamine

The strategic placement of fluorine atoms and methyl groups on the benzylamine (B48309) scaffold endows 3,4-Difluoro-2-methylbenzylamine with unique electronic and steric properties, positioning it as a compound of significant interest for future research. While its full potential is yet to be unlocked, prospective studies are geared towards developing sustainable production methods, exploring novel chemical transformations, expanding its use in creating biologically active molecules, and investigating its role in advanced materials.

Q & A

Basic: What are the established synthesis routes for 3,4-Difluoro-2-methylbenzylamine, and what analytical methods validate its purity?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or reductive amination of fluorinated benzyl halides. For example, starting from 3,4-difluoro-2-methylbenzyl bromide, treatment with ammonia or its equivalents under controlled pH (e.g., NH₃ in ethanol at 60°C) yields the target amine. Purity validation employs:

- NMR spectroscopy (¹H/¹⁹F NMR to confirm substitution patterns and absence of halide residues) .

- Mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS m/z ~157.1 [M+H]⁺) .

- HPLC with UV detection (retention time comparison against standards) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) reported across databases?

Methodological Answer:

Discrepancies may arise from solvent effects, concentration, or instrumentation calibration. To address this:

- Cross-reference NIST Chemistry WebBook data (standardized conditions) with experimental parameters .

- Use DFT calculations (e.g., Gaussian software) to predict theoretical NMR shifts and compare with observed values .

- Validate via deuterated solvent controls and internal standards (e.g., TMS for ¹H NMR) .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent:

- Hydrolysis of the amine group (humidity control via desiccants) .

- Photodegradation (UV-sensitive fluorinated aromatic systems) .

- Oxidation (use stabilizers like BHT at 0.1% w/w) .

Advanced: What strategies optimize regioselectivity in electrophilic substitutions of this compound derivatives?

Methodological Answer:

Fluorine’s electron-withdrawing effects direct substitutions to meta/para positions. To enhance regiocontrol:

- Employ Lewis acid catalysts (e.g., AlCl₃ for Friedel-Crafts alkylation) to modulate reactivity .

- Use protecting groups (e.g., Boc for the amine) to reduce competing side reactions .

- Computational modeling (e.g., MOPAC or VASP ) predicts charge distribution and reactive sites .

Basic: How is the compound’s solubility profile characterized for reaction design?

Methodological Answer:

Solubility is tested in polar aprotic solvents (DMSO, DMF), alcohols, and chlorinated solvents:

- UV-Vis spectroscopy quantifies solubility limits via Beer-Lambert law .

- DSC/TGA assesses thermal stability in solution phases .

- Partition coefficients (LogP) are calculated using HPLC retention times (C18 columns) .

Advanced: What experimental designs mitigate challenges in scaling up multi-step syntheses?

Methodological Answer:

Key considerations include:

- Flow chemistry for exothermic steps (e.g., amination) to improve heat dissipation .

- In-line analytics (e.g., IR spectroscopy) for real-time monitoring of intermediates .

- DoE (Design of Experiments) to optimize reaction parameters (temperature, stoichiometry) .

Basic: How are impurities (e.g., diastereomers or byproducts) identified and quantified?

Methodological Answer:

- Chiral HPLC with polysaccharide columns separates enantiomers .

- LC-MS/MS identifies byproducts (e.g., oxidation to nitriles or imines) .

- X-ray crystallography resolves structural ambiguities in crystalline impurities .

Advanced: What computational tools predict biological activity of this compound analogs?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.